1-Amino-2,6-dimethylpiperidine

Catalog No.
S705357
CAS No.
39135-39-2
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2,6-dimethylpiperidine

CAS Number

39135-39-2

Product Name

1-Amino-2,6-dimethylpiperidine

IUPAC Name

2,6-dimethylpiperidin-1-amine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5,8H2,1-2H3

InChI Key

UAHWWAIVYPJROV-UHFFFAOYSA-N

SMILES

CC1CCCC(N1N)C

Canonical SMILES

CC1CCCC(N1N)C
  • Origin: Information on the natural occurrence of 1-Amino-2,6-dimethylpiperidine is not readily available in scientific literature. It is likely a synthetic compound, commercially available from various chemical suppliers [, ].
  • Significance: Research on 1-Amino-2,6-dimethylpiperidine appears limited. However, its structural similarity to other piperidines suggests potential applications. Piperidines are a diverse group of compounds with various functionalities in medicinal chemistry.

Molecular Structure Analysis

1-Amino-2,6-dimethylpiperidine has the molecular formula C7H16N2. Its structure consists of a six-membered ring (piperidine) with a primary amine group attached at the first position and two methyl groups at positions 2 and 6 [].

Key features:

  • The presence of a primary amine group (NH2) makes it a basic compound and a potential nucleophile in chemical reactions.
  • The two methyl groups (CH3) can influence the molecule's solubility and steric hindrance in reactions.

Chemical Reactions Analysis

  • Acylation: The primary amine group can react with acyl chlorides or anhydrides to form amides.

Example:

1-Amino-2,6-dimethylpiperidine + CH3COCl (Acetyl chloride) -> N-(1-amino-2,6-dimethylpiperidinyl)acetamide + HCl (Hydrochloric acid)
  • Alkylation

    The amine group can also react with alkylating agents to form secondary or tertiary amines.

  • Condensation reactions

    The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Due to the lack of specific research on this compound, these are just potential pathways, and further investigation is needed to confirm their feasibility.


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid or low melting point solid at room temperature.
  • Solubility: Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane due to the presence of the amine group. Solubility in water may depend on the pH due to the basic nature of the amine.
  • Boiling point and melting point: No data available in scientific literature.
  • Stability: Amines can be susceptible to oxidation under certain conditions. The stability of 1-Amino-2,6-dimethylpiperidine towards oxidation requires further investigation.

Currently, there is no scientific literature available on the specific mechanism of action of 1-Amino-2,6-dimethylpiperidine.

  • Wear gloves, eye protection, and protective clothing when handling the compound.
  • Work in a well-ventilated area to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place away from incompatible materials.

Reactant in Organic Synthesis:

1-Amino-2,6-dimethylpiperidine finds use as a reactant in various organic synthesis reactions. One example is its role in the synthesis of N-substituted derivatives of 3-aminorhodanine, a heterocyclic compound with potential applications in the pharmaceutical industry [].

Precursor for Functional Group Transformations:

The presence of the amine group (NH2) and the two methyl groups (CH3) in its structure allows 1-Amino-2,6-dimethylpiperidine to participate in various functional group transformations. These transformations can involve reactions like acylation (formation of amide bonds), alkylation (formation of carbon-carbon bonds), and condensation reactions with carbonyl compounds.

Potential Applications in Drug Discovery:

Research suggests that 1-Amino-2,6-dimethylpiperidine may hold promise in the development of new drugs. Studies have explored its potential as a building block for the synthesis of:

  • Anticonvulsant agents: These drugs help control seizures in patients with epilepsy [].
  • HIV entry inhibitors: These drugs target specific steps in the HIV infection process, potentially preventing the virus from entering host cells [].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

61147-58-8
39135-39-2

Dates

Modify: 2023-08-15

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